molecular formula C8H12N2 B1321090 1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine

1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine

Cat. No.: B1321090
M. Wt: 136.19 g/mol
InChI Key: UVJKEFYAXQRWID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine typically involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole . This reaction yields 2-(1H-1,2,3-benzotriazol-1-yl-methyl)-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine. The benzotriazolyl group in this intermediate can be substituted with various nucleophiles such as Grignard reagents, sodium borohydride, sodium cyanide, and triethyl phosphite to produce different derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used for nucleophilic substitution to introduce different alkyl or aryl groups.

    Sodium Borohydride: Employed for reduction reactions.

    Sodium Cyanide: Utilized for introducing cyano groups.

    Triethyl Phosphite: Used for phosphonation reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, each with unique functional groups introduced through nucleophilic substitution .

Mechanism of Action

Comparison with Similar Compounds

1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine can be compared with other similar compounds in the pyrrolodiazepine family:

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine

InChI

InChI=1S/C8H12N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1,3,5,9H,2,4,6-7H2

InChI Key

UVJKEFYAXQRWID-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC=CN2C1

Origin of Product

United States

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